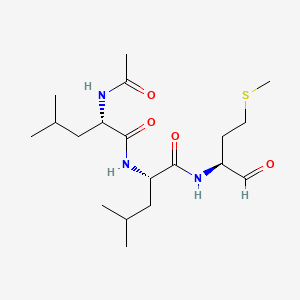
Calpain-Inhibitor II
Übersicht
Beschreibung
N-acetylleucyl-leucyl-methioninal is a chemical compound with the molecular formula C19-H35-N3-O4-S . It is also known by several synonyms, including N-Acetyl-leu-leu-methioninal, N-Allm, Calpain inhibitor 2, and Cpi(2) .
Molecular Structure Analysis
The molecular structure of N-acetylleucyl-leucyl-methioninal is represented by the InChI string:InChI=1S/C19H35N3O4S/c1-12(2)9-16(20-14(5)24)19(26)22-17(10-13(3)4)18(25)21-15(11-23)7-8-27-6/h11-13,15-17H,7-10H2,1-6H3,(H,20,24)(H,21,25)(H,22,26)/t15-,16-,17-/m0/s1 . Physical And Chemical Properties Analysis
The physical and chemical properties of N-acetylleucyl-leucyl-methioninal include a molecular weight of 401.56, a mono-isotopic mass of 401.23483, and a chemical formula of C19H35N3O4S .Wissenschaftliche Forschungsanwendungen
Western Blot-Anwendung
Calpain-Inhibitor II wird in Western Blot-Techniken eingesetzt, um Proteinabbaumechanismen zu untersuchen, wie z. B. den Abbau von Spy1A, einem Cyclin-ähnlichen Protein, während des Zellzyklus .
2. Induktion der Apoptose bei Leukämie und Lymphom Untersuchungen zeigen, dass this compound in Zelllinien der akuten lymphatischen Leukämie (ALL) und des Non-Hodgkin-Lymphoms (NHL) die Apoptose induzieren kann, ohne dass BTK oder LYN beteiligt sind, Proteine, die typischerweise mit diesen Krebsarten assoziiert sind .
Neuroprotektion gegen zerebrale Ischämie
this compound hat sich als wirksam erwiesen, die Aktivität der Matrixmetalloproteinase-9 (MMP-9) zu verringern, was eine neuroprotektive Wirkung bei Ratten nach vorübergehender fokaler zerebraler Ischämie bietet. Es hemmt auch die Calpain-Aktivierung und bietet Schutz vor den Auswirkungen der akuten zerebralen Ischämie bei Mäusen .
4. Therapeutisches Ziel für hypoxisch-ischämische Hirnschäden (HIBD) Experimente zeigen, dass Calpain-Inhibitoren wie this compound die Größe des zerebralen Infarkts, die Produktion von Spectrin-Abbauprodukten (SBDP), die Calpain-Aktivität und den neuronalen Zelltod nach globaler zerebraler Ischämie und HIBD signifikant reduzieren können .
5. Behandlung von traumatischen Hirnverletzungen (TBI) Selektive Calpain-2-Inhibitoren, zu denen auch this compound gehört, werden als potenzielle Behandlungen für TBI/Gehirnerschütterung untersucht, da sie die Funktionen von Calpain-1 und Calpain-2 nach solchen Verletzungen modulieren können .
Wirkmechanismus
Target of Action
Calpain Inhibitor II, also known as N-acetylleucyl-leucyl-methioninal (N-ALLM) or ALLM, primarily targets calpains , a family of calcium-dependent cysteine proteases . Calpains are widely expressed in human cells and other living organisms . Two important isoforms of calpain, calpain 1 and calpain 2 , play a vital role in the physiology of neurodegenerative diseases . Calpain Inhibitor II also targets cathepsin B and cathepsin L .
Mode of Action
Calpain Inhibitor II interacts with its targets by inhibiting their proteolytic activity . It inhibits calpain and feebly inhibits proteasome . The inhibitor should be cell-permeable to have higher specificity .
Biochemical Pathways
Calpain activation is involved in cerebral ischemic injury, achieved by the interaction among Ca2+, substrates, organelles, and multiple proteases in the neuronal necrosis and apoptosis pathways after cerebral ischemia . Calpain activation is an essential neurodegenerative factor causing apoptotic machinery activation . Inhibition of calpain activation by Calpain Inhibitor II has appeared as a possible therapeutic target for managing neurodegenerative diseases .
Result of Action
The inhibition of calpain activation by Calpain Inhibitor II can prevent calpain-mediated apoptosis in degenerating neurons . This has been seen as a possible therapeutic target for managing neurodegenerative diseases . It has been found that Calpain Inhibitor II provides neuroprotection via inhibition of calpain activity and apoptosis . In addition, it has been discovered that calpain inhibitors further block SARS-CoV-2 infection in a main protease-independent manner .
Action Environment
The action of Calpain Inhibitor II can be influenced by environmental factors such as the presence of calcium ions, as calpains are calcium-dependent proteases . With growing age, the stability of this system gets weakened and results in over-activation . Therefore, the efficacy and stability of Calpain Inhibitor II can be influenced by factors such as calcium concentration and age.
Eigenschaften
IUPAC Name |
(2S)-2-acetamido-4-methyl-N-[(2S)-4-methyl-1-[[(2S)-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N3O4S/c1-12(2)9-16(20-14(5)24)19(26)22-17(10-13(3)4)18(25)21-15(11-23)7-8-27-6/h11-13,15-17H,7-10H2,1-6H3,(H,20,24)(H,21,25)(H,22,26)/t15-,16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWLAIMXRBDUMH-ULQDDVLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCSC)C=O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C=O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90911499 | |
| Record name | 2-[(1-Hydroxyethylidene)amino]-N-(1-hydroxy-4-methyl-1-{[4-(methylsulfanyl)-1-oxobutan-2-yl]imino}pentan-2-yl)-4-methylpentanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90911499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
110115-07-6 | |
| Record name | N-Acetyl-L-leucyl-N-[(1S)-1-formyl-3-(methylthio)propyl]-L-leucinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110115-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetylleucyl-leucyl-methioninal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110115076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(1-Hydroxyethylidene)amino]-N-(1-hydroxy-4-methyl-1-{[4-(methylsulfanyl)-1-oxobutan-2-yl]imino}pentan-2-yl)-4-methylpentanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90911499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SUAM-312 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D8SBU367Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(1-azabicyclo[2.2.2]octan-3-yl)-6-oxo-5,11-dihydrobenzo[c][1]benzazepine-11-carboxamide](/img/structure/B1665153.png)
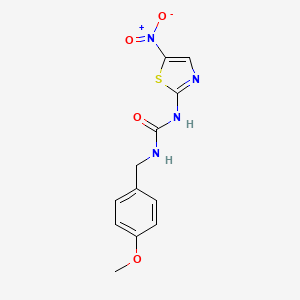
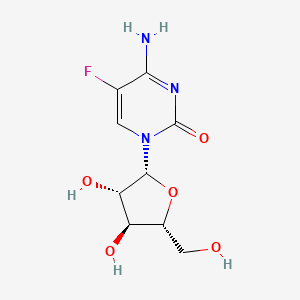


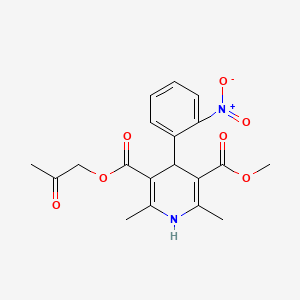



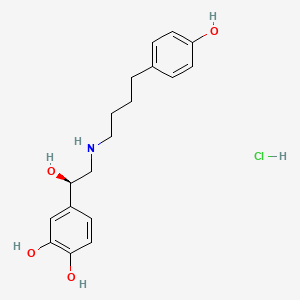
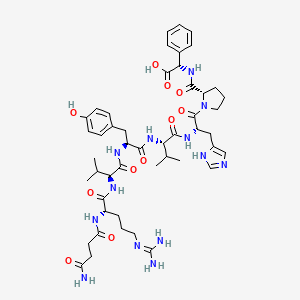
![(3S)-4-[[(2S)-1-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[[2-(4-sulfooxyphenyl)acetyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(methylamino)-4-oxobutanoic acid](/img/structure/B1665174.png)
![(2R)-N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide](/img/structure/B1665175.png)